2,6-Difluoro-4-(4-(4-morpholinophenyl)pyridin-3-yl)phenol
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Overview
Description
2,6-Difluoro-4-(4-(4-morpholinophenyl)pyridin-3-yl)phenol is an organic compound with the molecular formula C({21})H({18})F({2})N({2})O(_{2}). This compound features a complex structure with multiple functional groups, including fluorine atoms, a morpholine ring, and a phenol group. It is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(4-(4-morpholinophenyl)pyridin-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is functionalized to introduce the desired substituents at the 3-position.
Introduction of the Phenyl Group: The phenyl group with a morpholine substituent is introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Phenol Formation: The final step involves the formation of the phenol group, which can be achieved through hydrolysis or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step. Catalysts and solvents would be chosen to ensure efficiency and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(4-(4-morpholinophenyl)pyridin-3-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-4-(4-(4-morpholinophenyl)pyridin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(4-(4-morpholinophenyl)pyridin-3-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets. The morpholine ring may also play a role in its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-(4-(4-piperidinophenyl)pyridin-3-yl)phenol
- 2,6-Difluoro-4-(4-(4-pyrrolidinophenyl)pyridin-3-yl)phenol
Uniqueness
2,6-Difluoro-4-(4-(4-morpholinophenyl)pyridin-3-yl)phenol is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The fluorine atoms also contribute to its distinct properties, such as increased stability and potential for specific interactions with biological targets.
This compound’s unique combination of functional groups makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYJEQHNWKQNBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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